molecular formula C9H8BFN2O2 B14077891 (3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid

(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14077891
M. Wt: 205.98 g/mol
InChI Key: OQGXKRHYUDKOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom and an imidazole ring attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The boronic acid group can be introduced via hydroboration, where a B-H bond is added over an alkene or alkyne .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale hydroboration reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol.

    Reduction: Formation of the corresponding borane.

    Substitution: Reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phenols, while reduction can produce boranes.

Scientific Research Applications

(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and other biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-(1H-imidazol-1-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and an imidazole ring, which confer specific chemical properties and reactivity. These features make it particularly useful in medicinal chemistry and materials science, where precise molecular interactions are crucial .

Properties

Molecular Formula

C9H8BFN2O2

Molecular Weight

205.98 g/mol

IUPAC Name

(3-fluoro-5-imidazol-1-ylphenyl)boronic acid

InChI

InChI=1S/C9H8BFN2O2/c11-8-3-7(10(14)15)4-9(5-8)13-2-1-12-6-13/h1-6,14-15H

InChI Key

OQGXKRHYUDKOLG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2C=CN=C2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.